Cas no 1375474-07-9 (2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

2-Methyl-1-propyl-1H-indole-3-sulfonyl chloride is a sulfonyl chloride derivative of indole, primarily used as a versatile intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamides, sulfonate esters, and other functionalized indole compounds. The methyl and propyl substituents enhance its lipophilicity, which can be advantageous in medicinal chemistry applications. This compound is particularly useful in pharmaceutical and agrochemical research, where indole scaffolds are prevalent. It offers high purity and stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain reactivity.
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride structure
1375474-07-9 structure
Product Name:2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
CAS No:1375474-07-9
MF:C12H14ClNO2S
MW:271.7630610466
MDL:MFCD21602766
CID:5189298
PubChem ID:73994842
Update Time:2025-06-26

2-methyl-1-propyl-1H-indole-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-sulfonyl chloride, 2-methyl-1-propyl-
    • 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
    • MDL: MFCD21602766
    • Inchi: 1S/C12H14ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3
    • InChI Key: WXXWHNWXQJATOC-UHFFFAOYSA-N
    • SMILES: N1(CCC)C2=C(C=CC=C2)C(S(Cl)(=O)=O)=C1C

2-methyl-1-propyl-1H-indole-3-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-99113-0.05g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-99113-0.1g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-99113-0.25g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-99113-0.5g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-99113-1.0g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-99113-2.5g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-99113-5.0g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-99113-10.0g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-99113-1g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9
1g
$699.0 2023-09-01
Enamine
EN300-99113-5g
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
1375474-07-9
5g
$2028.0 2023-09-01

2-methyl-1-propyl-1H-indole-3-sulfonyl chloride Related Literature

Additional information on 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride

2-Methyl-1-Propyl-1H-Indole-3-Sulfonyl Chloride (CAS No. 1375474-07-9)

The compound 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride, identified by the CAS number 1375474-07-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound consists of an indole ring system substituted with a methyl group at position 2, a propyl group at position 1, and a sulfonyl chloride group at position 3. These substituents play a crucial role in determining the compound's reactivity, stability, and potential applications.

The indole moiety is a heterocyclic aromatic structure that is known for its versatility in chemical reactions. The presence of the sulfonyl chloride group at position 3 makes this compound highly reactive, particularly in nucleophilic substitution reactions. This reactivity is exploited in the synthesis of sulfonamides, which are valuable intermediates in drug discovery and development. Recent studies have highlighted the importance of such sulfonyl chlorides in the construction of bioactive molecules with potential therapeutic applications.

In terms of synthesis, 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride can be prepared through various routes, including oxidation of corresponding sulfides or direct sulfonation of indole derivatives. The choice of synthetic pathway depends on the availability of starting materials and the desired level of purity. Researchers have also explored catalytic methods to enhance the efficiency and selectivity of these reactions, contributing to the sustainable production of this compound.

The application of 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride extends beyond pharmaceuticals. It has been utilized in the development of advanced materials, such as polymers and coatings, where its reactivity and structural diversity provide unique properties. For instance, recent advancements in material science have demonstrated its potential as a building block for constructing stimuli-responsive materials that can adapt to environmental changes.

Moreover, this compound has shown promise in analytical chemistry as a reagent for selective derivatization of biomolecules. Its ability to form stable derivatives under mild conditions makes it a valuable tool in proteomics and metabolomics studies. Recent research has focused on optimizing reaction conditions to improve sensitivity and specificity in these applications.

In conclusion, 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride (CAS No. 1375474-07-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential intermediate in chemical synthesis, while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD